molecular formula C14H22O4S B14275208 Benzene, [(2,2,2-triethoxyethyl)sulfinyl]- CAS No. 127492-03-9

Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-

Cat. No.: B14275208
CAS No.: 127492-03-9
M. Wt: 286.39 g/mol
InChI Key: TXCOFLIGKXNVKM-UHFFFAOYSA-N
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Description

Benzene, [(2,2,2-triethoxyethyl)sulfinyl]- is an organic compound with the molecular formula C14H22O4S It is characterized by the presence of a benzene ring substituted with a [(2,2,2-triethoxyethyl)sulfinyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(2,2,2-triethoxyethyl)sulfinyl]- typically involves the reaction of benzene with a [(2,2,2-triethoxyethyl)sulfinyl] precursor under specific conditions. One common method includes the use of sulfinyl chlorides and triethoxyethyl alcohol in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(2,2,2-triethoxyethyl)sulfinyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: Electrophilic substitution reactions are common, where the benzene ring can be substituted with different electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) bromide (FeBr3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Benzene, [(2,2,2-triethoxyethyl)sulfinyl]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene, [(2,2,2-triethoxyethyl)sulfinyl]- exerts its effects involves interactions with specific molecular targets. The sulfinyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. Pathways involved may include electrophilic substitution and oxidation-reduction reactions, which can alter the chemical structure and properties of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, [(2,2,2-trimethoxyethyl)sulfinyl]-
  • Benzene, [(2,2,2-triethoxyethyl)sulfonyl]-
  • Benzene, [(2,2,2-triethoxyethyl)thio]-

Uniqueness

Benzene, [(2,2,2-triethoxyethyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties compared to similar compounds

Properties

CAS No.

127492-03-9

Molecular Formula

C14H22O4S

Molecular Weight

286.39 g/mol

IUPAC Name

2,2,2-triethoxyethylsulfinylbenzene

InChI

InChI=1S/C14H22O4S/c1-4-16-14(17-5-2,18-6-3)12-19(15)13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3

InChI Key

TXCOFLIGKXNVKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(CS(=O)C1=CC=CC=C1)(OCC)OCC

Origin of Product

United States

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